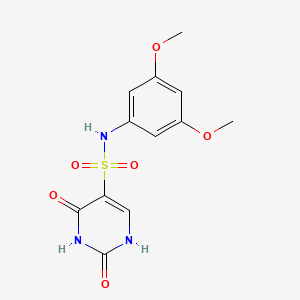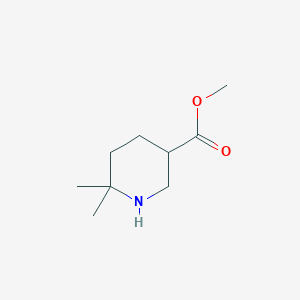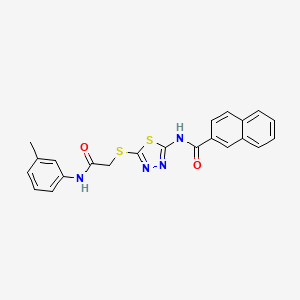![molecular formula C17H18N6 B2639766 4-(1H-imidazol-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 879763-12-9](/img/structure/B2639766.png)
4-(1H-imidazol-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(1H-imidazol-1-yl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several heterocyclic rings, including an imidazole ring and a pyrimidine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered ring with two nitrogen atoms . The pyrimidine is a six-membered ring with two nitrogen atoms . The exact structure would depend on the positions of these rings and the attached functional groups.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the imidazole and pyrimidine rings, as well as the other functional groups present in the molecule. For example, imidazole rings can participate in a variety of reactions, including N-arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The properties of the specific compound would depend on the other functional groups present.科学的研究の応用
Antibacterial and Antifungal Activities
Imidazole derivatives, including the compound , have been investigated for their antibacterial and antifungal properties. Researchers have synthesized various imidazole-containing molecules and evaluated their efficacy against bacterial and fungal strains. These compounds can potentially serve as leads for developing new antimicrobial agents .
Anticancer Potential
Imidazole-based compounds have shown promise as potential anticancer agents. Their unique structural features make them attractive candidates for inhibiting cancer cell growth. Researchers explore their effects on cancer cell lines and investigate their mechanisms of action .
Anti-Inflammatory Properties
The imidazole scaffold has been associated with anti-inflammatory activity. Scientists study derivatives of 1,3-diazole (imidazole) to understand their impact on inflammatory pathways. These compounds may contribute to the development of novel anti-inflammatory drugs .
Antiviral Applications
Certain imidazole derivatives exhibit antiviral activity. Researchers investigate their effectiveness against viral infections, including RNA and DNA viruses. These studies aim to identify potential antiviral agents for therapeutic use .
Antioxidant Effects
Imidazole-containing compounds have been explored for their antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Investigations focus on the ability of these derivatives to scavenge free radicals and reduce oxidative damage .
Other Biological Activities
Beyond the mentioned applications, imidazole derivatives have been studied for their antidiabetic, anti-allergic, antipyretic, antihelmintic, and ulcerogenic activities. Researchers continue to explore their diverse biological effects, making them valuable targets for drug discovery .
作用機序
The mechanism of action of this compound would depend on its intended use. Many imidazole derivatives show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
将来の方向性
The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action. Given the wide range of activities shown by imidazole derivatives, this compound could have potential applications in various fields, including medicine and pharmacology .
特性
IUPAC Name |
6-imidazol-1-yl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c1-4-5-13-9-14(22-7-6-18-10-22)23-17(20-13)15-11(2)8-12(3)19-16(15)21-23/h6-10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZMPMWBASICSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4C=CN=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

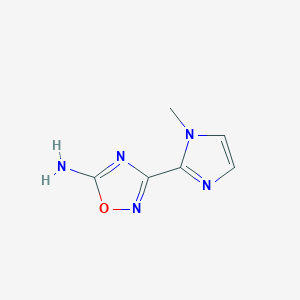
![5-Thia-8-azaspiro[3.6]decane hydrochloride](/img/structure/B2639684.png)



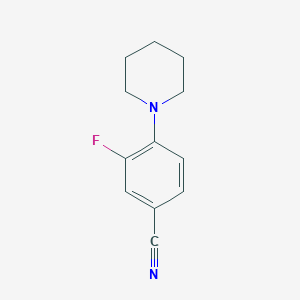
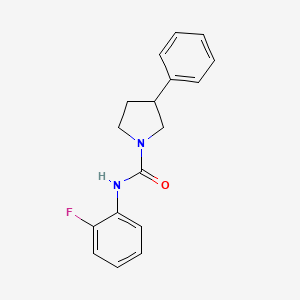

![N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2639692.png)
